2-Chloro-5-fluorobenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-5-fluorobenzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C6H3Cl2FO2S . It is a type of arylsulfonyl chloride .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-fluorobenzene-1-sulfonyl chloride” consists of a benzene ring with a sulfonyl chloride group and two halogen atoms (chlorine and fluorine) attached to it .
Physical And Chemical Properties Analysis
“2-Chloro-5-fluorobenzene-1-sulfonyl chloride” has a molecular weight of 229.06 . Its physical form is a powder . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 282.8±25.0 °C at 760 mmHg, and a flash point of 124.9±23.2 °C .
Scientific Research Applications
Synthesis of High-Purity Fluorobenzenes
A key application of sulfonyl chloride derivatives, including 2-chloro-5-fluorobenzene-1-sulfonyl chloride, is in the synthesis of high-purity fluorobenzenes. These compounds are critical intermediates in the production of active ingredients for agricultural and pharmaceutical purposes. The use of sulfonyl chloride in this process directs fluorine substitution, ensuring high-purity outputs (Moore, 2003).
Preparation of Pharmaceutical Intermediates
The synthesis process of 2-chloro-6-fluoroaniline, which uses materials like 2-fluorobenzenamine and involves steps including acetylation, sulfonylation, and desulfonamide, demonstrates another application of sulfonyl chloride derivatives. This process is pivotal in the production of intermediates for pharmaceuticals like Lumiracoxib (Sun Chong-lu, 2013).
New SuFEx Clickable Reagents
Sulfonyl chloride derivatives are also used to develop new SuFEx (sulfur(vi) fluoride exchange) clickable reagents. For instance, 1-bromoethene-1-sulfonyl fluoride, which features three addressable handles (vinyl, bromide, and sulfonyl fluoride), showcases the potential of these compounds in synthesizing functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).
Development of Novel Fluoronitrobenzenesulfonyl Chlorides
Sulfonyl chloride derivatives are integral in the creation of novel fluoronitrobenzenesulfonyl chlorides. These are synthesized from difluoronitrobenzenes and have applications in sequential functionalization processes, demonstrating their utility in synthetic chemistry (Zhersh et al., 2010).
Chemical Kinetics and Reaction Mechanisms
Sulfonyl chlorides, including derivatives like 2-chloro-5-fluorobenzene-1-sulfonyl chloride, are studied for their roles in various chemical kinetics and reaction mechanisms. This includes understanding their behavior in solvolytic reactions and their participation in pseudo-first order kinetics, SN1-SN2, and SN2-SN3 reaction spectra (Bentley, 2015).
Fluorescent Sensor Development
Another application is in the development of fluorescent sensors. Sulfonyl chlorides are used to create compounds that can detect specific metallic ions, contributing significantly to analytical chemistry and environmental monitoring (Qureshi et al., 2019).
Safety And Hazards
“2-Chloro-5-fluorobenzene-1-sulfonyl chloride” is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2-chloro-5-fluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO2S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUKZLDGZFXXNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513558 |
Source
|
Record name | 2-Chloro-5-fluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluorobenzene-1-sulfonyl chloride | |
CAS RN |
82875-86-3 |
Source
|
Record name | 2-Chloro-5-fluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-fluorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.